

Technical Guide: Solubility Profiling of 3-Cyclopropyl-1-methyl-1H-pyrazole

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Compound of Interest

Compound Name:	3-cyclopropyl-1-methyl-1H-pyrazole
CAS No.:	1053163-67-9
Cat. No.:	B1592859

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Executive Summary

3-Cyclopropyl-1-methyl-1H-pyrazole (CAS: 1053163-67-9) is a critical heterocyclic building block, frequently utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Its structural duality—combining a polar pyrazole core with a lipophilic cyclopropyl moiety—creates a unique solubility profile that dictates solvent selection during synthesis, extraction, and purification.

This guide provides an in-depth analysis of the compound's solubility behavior in organic solvents, supported by physicochemical principles and experimental protocols. It is designed for process chemists and analytical scientists requiring actionable data for workflow optimization.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility. The N-methylation of the pyrazole ring removes the hydrogen bond donor capability found in the

parent 1H-pyrazole, significantly altering its interaction with protic solvents and lowering its melting point.

Property	Value / Characteristic	Implication for Solubility
CAS Number	1053163-67-9	Unique Identifier
Molecular Formula	C ₇ H ₁₀ N ₂	Small molecule, kinetically fast dissolution
Molecular Weight	122.17 g/mol	High molar solubility potential
LogP (Predicted)	~1.4 – 1.8	Lipophilic; prefers organic phases over aqueous
H-Bond Donors	0	Limited solubility in water; no self-association via H-bonds
H-Bond Acceptors	2 (Pyridinic N)	Good solubility in acidic aqueous media (pH < pKa)
Physical State	Low-melting solid or Oil	Facile dissolution in ambient solvents

Solubility Landscape

The solubility of **3-cyclopropyl-1-methyl-1H-pyrazole** follows a "like-dissolves-like" trajectory, heavily influenced by the lipophilic cyclopropyl tail and the polarizable aromatic core.

Theoretical vs. Empirical Trends

While specific saturation limits (mg/mL) must be determined empirically for each batch, the following trends are chemically validated based on structural analogs (e.g., 1-methylpyrazole and 3-cyclopropylpyrazole).

Class A: Polar Aprotic Solvents (Excellent Solubility)

- Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

- Mechanism: Dipole-dipole interactions dominate. The pyrazole ring is highly soluble in these media.
- Application: Ideal for reaction media (e.g., lithiation, cross-coupling) and initial dissolution for stock solutions.

Class B: Polar Protic Solvents (Good Solubility)

- Solvents: Methanol, Ethanol, Isopropanol.
- Mechanism: The pyridinic nitrogen (N2) acts as a hydrogen bond acceptor.
- Application: Useful for crystallization or as co-solvents in reverse-phase chromatography.

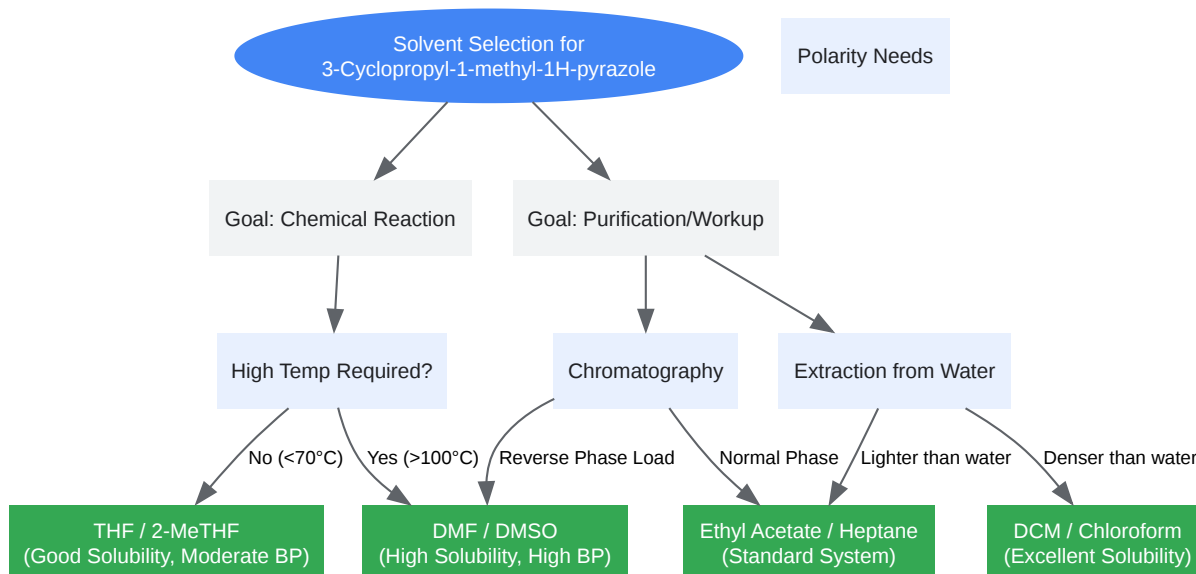
Class C: Non-Polar Solvents (Moderate to Good Solubility)

- Solvents: Hexanes, Heptane, Toluene.
- Mechanism: The cyclopropyl group and methyl substitution provide sufficient lipophilicity to solubilize the core in non-polar media, unlike unsubstituted pyrazoles which may precipitate.
- Application: Extraction solvents (removing the compound from aqueous layers) and silica gel chromatography eluents.

Class D: Aqueous Media (pH Dependent)

- Neutral pH: Poor solubility (< 1 mg/mL predicted).
- Acidic pH (pH < 2): High solubility. Protonation of the N2 nitrogen forms a soluble pyrazolium salt.

Solvent Selection Decision Matrix



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Figure 1: Decision tree for solvent selection based on process requirements.

Experimental Protocols

To ensure reproducibility in biological assays or synthesis, exact solubility must be validated. Do not rely solely on visual inspection.

Protocol A: Saturation Shake-Flask Method (Quantitative)

This is the gold standard for determining the thermodynamic solubility limit.

Materials:

- Compound: **3-cyclopropyl-1-methyl-1H-pyrazole** (>50 mg).
- Solvents: HPLC grade (MeOH, DCM, Water, Heptane).
- Equipment: Orbital shaker, 0.22 μm PTFE syringe filters, HPLC-UV.

Workflow:

- Preparation: Weigh ~10 mg of compound into a 2 mL HPLC vial.
- Addition: Add 500 μ L of the target solvent.
- Observation:
 - If fully dissolved (clear solution), solubility is >20 mg/mL. Add more compound until saturation is visible (solid persists).
 - If solid remains, proceed to step 4.
- Equilibration: Cap the vial and agitate on an orbital shaker at 25°C for 24 hours. This ensures thermodynamic equilibrium.
- Filtration: Draw the supernatant into a syringe and filter through a 0.22 μ m PTFE filter to remove undissolved solids. Note: Do not use Nylon filters if using acidic solvents as they may degrade.
- Quantification: Dilute the filtrate 100-fold with Methanol and analyze via HPLC-UV (Detection @ 254 nm). Compare peak area against a standard curve.

Protocol B: Visual Solubility Screening (Qualitative)

Rapid assessment for synthetic workflow development.

- Place 5 mg of compound in a test tube.
- Add solvent in 50 μ L increments (up to 1 mL).
- Vortex for 30 seconds after each addition.
- Calculation:
 - Dissolved in 50 μ L = >100 mg/mL (High Solubility).
 - Dissolved in 1 mL = 5 mg/mL (Low Solubility).

- Undissolved in 1 mL = <5 mg/mL (Poor Solubility).

Process Chemistry Applications

Reaction Solvent Swap

In multistep synthesis, carrying the pyrazole intermediate from a high-boiling solvent (e.g., DMF) to a workup solvent is common.

- Challenge: DMF is miscible with water and difficult to remove.
- Solution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash copiously with water/brine. **3-cyclopropyl-1-methyl-1H-pyrazole** will partition effectively into the EtOAc layer due to its LogP (~1.4), while DMF is washed away.

Purification Strategy

- Normal Phase Chromatography: The compound is amenable to purification on silica gel.
 - Eluent: 0-30% Ethyl Acetate in Hexanes. The cyclopropyl group reduces polarity, causing it to elute earlier than non-alkylated pyrazoles.
- Crystallization: If the compound is a solid, recrystallization from hot Heptane (or Hexane/EtOAc mix) is often effective. The compound dissolves in hot heptane but precipitates upon cooling due to the temperature dependence of the hydrophobic effect.

References

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